molecular formula C9H16O3 B13016290 Methyl 4-ethyl-3-oxohexanoate

Methyl 4-ethyl-3-oxohexanoate

Cat. No.: B13016290
M. Wt: 172.22 g/mol
InChI Key: PDUXPTCWZZYJHJ-UHFFFAOYSA-N
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Description

Methyl 4-ethyl-3-oxohexanoate is an organic compound with the molecular formula C9H16O3 It is a methyl ester derivative of 4-ethyl-3-oxohexanoic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-ethyl-3-oxohexanoate can be synthesized through several methods. One common approach involves the esterification of 4-ethyl-3-oxohexanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Another method involves the Claisen condensation of ethyl acetate with 4-ethyl-2-oxopentanoate, followed by methylation of the resulting β-keto ester using diazomethane or methyl iodide in the presence of a base like sodium hydride .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as immobilized enzymes or heterogeneous acid catalysts can be used to facilitate the esterification reaction. The use of advanced separation techniques like distillation and crystallization ensures the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-ethyl-3-oxohexanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

    Substitution: Nucleophiles like amines, alcohols, or thiols in the presence of a base.

Major Products Formed

    Oxidation: 4-ethyl-3-oxohexanoic acid.

    Reduction: 4-ethyl-3-hydroxyhexanoate.

    Substitution: Various substituted derivatives depending on the nucleophile.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-ethyl-3-oxohexanoate is unique due to the presence of both a methyl ester and an ethyl group, which can influence its reactivity and physical properties. This combination makes it a versatile intermediate in organic synthesis and a valuable compound in various industrial applications .

Properties

Molecular Formula

C9H16O3

Molecular Weight

172.22 g/mol

IUPAC Name

methyl 4-ethyl-3-oxohexanoate

InChI

InChI=1S/C9H16O3/c1-4-7(5-2)8(10)6-9(11)12-3/h7H,4-6H2,1-3H3

InChI Key

PDUXPTCWZZYJHJ-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)C(=O)CC(=O)OC

Origin of Product

United States

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